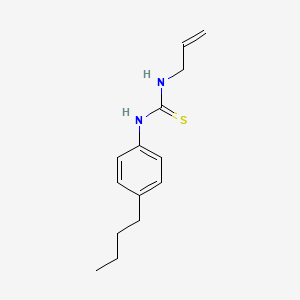

1-Allyl-3-(4-butylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-butylphenyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c1-3-5-6-12-7-9-13(10-8-12)16-14(17)15-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJRSIKDPDZERK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=S)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Allyl-3-(4-butylphenyl)thiourea: Synthesis, Characterization, and Potential Applications

Introduction: The Versatile Thiourea Scaffold in Medicinal Chemistry

Thiourea and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a versatile structural motif in the design of novel therapeutic agents.[1][2] The unique electronic and steric properties of the thiourea functional group, characterized by its ability to form strong hydrogen bonds and coordinate with metal ions, enable these compounds to interact with a wide array of biological targets. This has led to the development of thiourea-containing molecules with a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and analgesic properties.[1][2][3][4][5][6] The structural backbone of 1-Allyl-3-(4-butylphenyl)thiourea, featuring an allyl group and a substituted phenyl ring, suggests its potential as a bioactive molecule worthy of investigation. The allyl moiety can participate in various biological interactions, while the 4-butylphenyl group imparts significant lipophilicity, which can influence the compound's pharmacokinetic and pharmacodynamic profile.

Chemical Structure and Physicochemical Properties

This compound is a disubstituted thiourea with the chemical formula C₁₄H₂₀N₂S. Its structure is characterized by an allyl group and a 4-butylphenyl group attached to the nitrogen atoms of the thiourea core.

Chemical Structure:

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to its development. While experimental data for this compound is not available, the following table presents key predicted properties based on its structure.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₀N₂S |

| Molecular Weight | 248.39 g/mol |

| CAS Number | 902637-62-1 |

| Appearance | Off-white to yellow solid |

| Boiling Point | 345.3 ± 45.0 °C |

| Density | 1.065 ± 0.06 g/cm³ |

| pKa | 12.91 ± 0.70 |

Synthesis of this compound: A Proposed Methodology

The synthesis of N,N'-disubstituted thioureas is a well-established process in organic chemistry, most commonly achieved through the reaction of an amine with an isothiocyanate. The proposed synthesis of this compound follows this reliable pathway, utilizing commercially available or readily synthesizable starting materials.

Overall Synthetic Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

4-Butylaniline

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane)

-

Stirring apparatus

-

Reaction vessel

-

Rotary evaporator

-

Recrystallization solvent (e.g., Ethanol/water mixture)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-butylaniline in a suitable anhydrous solvent.

-

Addition of Isothiocyanate: To the stirred solution, add 1.05 equivalents of allyl isothiocyanate dropwise at room temperature. The slight excess of the isothiocyanate ensures the complete consumption of the aniline.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible. The reaction is typically complete within a few hours.

-

Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

-

Drying: The purified crystals are collected by filtration and dried under vacuum.

Causality Behind Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent any unwanted side reactions of the highly reactive isothiocyanate group with water.

-

Stoichiometry: A slight excess of allyl isothiocyanate is used to drive the reaction to completion, maximizing the yield of the desired product.

-

Room Temperature Reaction: The reaction is typically exothermic and proceeds efficiently at room temperature, avoiding the need for heating which could lead to potential side products.

-

Recrystallization: This purification technique is chosen for its effectiveness in removing unreacted starting materials and any minor impurities, resulting in a highly pure crystalline product.

Structural Characterization: Expected Spectroscopic Data

The identity and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. Based on the analysis of similar structures, the following spectral data are anticipated:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons on the 4-substituted phenyl ring.

-

Allyl Protons: A multiplet for the vinyl proton (-CH=), and two multiplets for the methylene protons adjacent to the double bond (-CH₂-) and the nitrogen atom (-NH-CH₂-).

-

Butyl Protons: A triplet for the terminal methyl group (-CH₃), a triplet for the methylene group attached to the aromatic ring (-Ar-CH₂-), and two multiplets for the internal methylene groups (-CH₂-CH₂-).

-

NH Protons: Two broad singlets corresponding to the two N-H protons of the thiourea moiety.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

-

Thiourea Carbonyl (C=S): A characteristic signal in the downfield region, typically around δ 180 ppm.

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm), including two signals for the substituted carbons and two for the unsubstituted carbons of the phenyl ring.

-

Allyl Carbons: Signals for the two vinyl carbons and the methylene carbon.

-

Butyl Carbons: Four distinct signals corresponding to the four different carbon atoms of the butyl chain.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: A broad band or multiple bands in the region of 3100-3400 cm⁻¹.

-

C-H Stretching: Bands corresponding to aromatic and aliphatic C-H stretches around 2850-3100 cm⁻¹.

-

C=C Stretching: A band for the alkene C=C stretch of the allyl group around 1640 cm⁻¹.

-

C=S Stretching (Thioamide I band): A strong absorption band in the region of 1200-1350 cm⁻¹.

-

N-C-S Bending (Thioamide II and III bands): Characteristic bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (248.39).

-

Isotope Peak (M+2)⁺: A smaller peak at M+2 due to the natural abundance of the ³⁴S isotope.

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the allyl and butyl groups, as well as the thiourea core.

Potential Biological Activities and Therapeutic Applications

Given the extensive research on thiourea derivatives, this compound is a promising candidate for various biological activities. The following sections outline potential therapeutic areas based on the known activities of structurally related compounds.

Anticancer Activity

Numerous thiourea derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[4] The proposed mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and disruption of cell cycle progression. The lipophilic 4-butylphenyl group in the target molecule could enhance its ability to cross cell membranes, potentially increasing its intracellular concentration and cytotoxic efficacy.

Potential Signaling Pathway Involvement:

Caption: Potential anticancer mechanisms of thiourea derivatives.

Antibacterial Activity

Thiourea derivatives have been investigated as potential antibacterial agents.[3] Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall. The structural features of this compound, combining the reactive allyl group with a lipophilic aromatic moiety, could contribute to its antibacterial efficacy against a range of Gram-positive and Gram-negative bacteria.

Analgesic and Anti-inflammatory Activity

Certain phenylthiourea derivatives have shown promising analgesic and anti-inflammatory activities.[5][9][10][11][12][13] The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade and pain signaling. The structural similarity of this compound to known analgesic thioureas suggests it may possess similar properties, warranting investigation in preclinical pain and inflammation models.

Conclusion and Future Directions

This compound is a structurally intriguing molecule with significant potential for biological activity, stemming from its thiourea core and the presence of both allyl and butylphenyl substituents. While direct experimental data is currently lacking, this in-depth technical guide provides a comprehensive roadmap for its synthesis, characterization, and exploration of its therapeutic potential. Future research should focus on the practical synthesis and purification of this compound, followed by a thorough spectroscopic characterization to confirm its structure. Subsequently, a systematic evaluation of its biological activities, including cytotoxicity against a panel of cancer cell lines, antibacterial efficacy, and analgesic and anti-inflammatory properties, will be crucial in determining its potential as a lead compound for drug discovery. The insights and protocols detailed in this guide are intended to catalyze and inform these future research endeavors.

References

- 1. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 8. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of new 1-phenyl-3-{4-[(2E)-3-phenylprop-2-enoyl]phenyl}-thiourea and urea derivatives with anti-nociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [7-Chloro(phenylthio)-4-phenylaminoquinolines. Study of its anti-inflammatory and analgesic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Allyl-3-(4-butylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features and ability to engage in various non-covalent interactions make them privileged scaffolds for the design of novel therapeutic agents.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The 1-Allyl-3-(4-butylphenyl)thiourea molecule, possessing both a reactive allyl group and a lipophilic butylphenyl moiety, presents an intriguing candidate for further investigation in drug development programs. The interplay between these functional groups is anticipated to significantly influence its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and experimental protocols to effectively synthesize, characterize, and evaluate this compound. While specific experimental data for this exact molecule is not extensively available in the public domain, this guide leverages data from closely related analogs and established scientific principles to provide reliable estimations and robust experimental methodologies.

Chemical Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of 4-butylaniline to allyl isothiocyanate. This is a well-established and high-yielding method for the preparation of N,N'-disubstituted thioureas.[2]

Proposed Synthetic Pathway

References

An In-depth Technical Guide to the Synthesis of 1-Allyl-3-(4-butylphenyl)thiourea

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 1-Allyl-3-(4-butylphenyl)thiourea, a disubstituted thiourea derivative with significant potential in medicinal chemistry and drug development. Thiourea derivatives are a well-established class of compounds known for their diverse biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and insights into the underlying chemical principles.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a convergent synthesis strategy. This approach involves the independent synthesis of two key precursors, 4-butylaniline and allyl isothiocyanate, followed by their coupling in the final step to yield the target molecule. This strategy allows for the efficient preparation of the precursors and a high-yielding final reaction.

Part 1: Synthesis of Precursor 1: 4-Butylaniline

There are two primary, well-established routes for the synthesis of 4-butylaniline.

Route A: Nitration and Reduction of n-Butylbenzene

This classic electrophilic aromatic substitution pathway is a robust method for introducing an amino group onto the benzene ring.

-

Nitration of n-Butylbenzene: The first step involves the nitration of n-butylbenzene using a mixture of nitric acid and sulfuric acid to yield 4-nitro-n-butylbenzene. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4]

-

Reduction of 4-Nitro-n-butylbenzene: The nitro group is then reduced to an amino group. A common and efficient method for this transformation is catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[4]

Route B: Direct Synthesis from Aniline and n-Butanol

An alternative approach involves the direct alkylation of aniline with n-butanol. This reaction is typically carried out at high temperatures and pressures in the presence of a suitable catalyst.[5] While this method is more direct, it may require specialized equipment to handle the reaction conditions.

For the purposes of this guide, we will focus on the more widely accessible nitration and reduction route.

Experimental Protocol: Synthesis of 4-Butylaniline

Step 1: Nitration of n-Butylbenzene

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and n-butylbenzene to 0-5 °C in an ice bath.

-

Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.[4]

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete conversion.

-

Carefully pour the reaction mixture over crushed ice and extract the organic layer containing 4-nitro-n-butylbenzene.

-

Wash the organic layer with a dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-nitro-n-butylbenzene.

Step 2: Reduction of 4-Nitro-n-butylbenzene

-

Dissolve the crude 4-nitro-n-butylbenzene in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon.

-

Subject the mixture to hydrogenation in a high-pressure hydrogenator until the theoretical amount of hydrogen has been consumed.[4]

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude 4-butylaniline.

-

Purify the crude product by vacuum distillation to obtain pure 4-butylaniline.

Part 2: Synthesis of Precursor 2: Allyl Isothiocyanate

Allyl isothiocyanate is commercially available but can also be synthesized in the laboratory. The most common method involves the reaction of allyl chloride with a thiocyanate salt.[6][7]

Experimental Protocol: Synthesis of Allyl Isothiocyanate

-

Dissolve potassium thiocyanate in a suitable solvent, such as ethanol or aqueous acetone, in a round-bottom flask.[6]

-

Add allyl chloride to the solution and reflux the mixture for several hours.[6][8] The reaction proceeds via a nucleophilic substitution mechanism where the thiocyanate ion displaces the chloride ion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter to remove the potassium chloride byproduct.

-

Remove the solvent under reduced pressure.

-

Purify the resulting allyl isothiocyanate by vacuum distillation.[7]

Part 3: Final Synthesis of this compound

The final step in this synthesis is the nucleophilic addition of the primary amine (4-butylaniline) to the electrophilic carbon of the isothiocyanate group of allyl isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions.[9][10]

Experimental Protocol: Synthesis of this compound

-

Dissolve 4-butylaniline in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

-

Add an equimolar amount of allyl isothiocyanate to the solution at room temperature. The reaction is typically exothermic, so controlled addition may be necessary for larger-scale syntheses.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within a few hours.

-

Upon completion, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by various analytical techniques.

| Parameter | Expected Value/Observation | Analytical Method |

| Physical Appearance | White to off-white crystalline solid | Visual Inspection |

| Melting Point | To be determined experimentally | Melting Point Apparatus |

| Purity | >95% | HPLC, ¹H NMR, ¹³C NMR |

| ¹H NMR | Characteristic peaks for allyl and butylphenyl groups | NMR Spectroscopy |

| ¹³C NMR | Characteristic peak for the thiocarbonyl (C=S) carbon | NMR Spectroscopy |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₄H₂₀N₂S | MS (e.g., ESI-MS) |

| FT-IR | Characteristic peaks for N-H, C=S, and aromatic C-H stretching | IR Spectroscopy |

Safety Considerations

-

Allyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood.[6]

-

Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By following the outlined protocols and adhering to safety precautions, researchers can reliably synthesize this promising compound for further investigation into its biological activities and potential therapeutic applications. The versatility of the final coupling step also allows for the synthesis of a library of related thiourea derivatives by varying the amine and isothiocyanate starting materials.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline [quickcompany.in]

- 5. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]

- 6. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 7. Allyl isothiocyanate synthesis - chemicalbook [chemicalbook.com]

- 8. KR100676892B1 - Synthesis method for allyl isothiocyanate - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic studies towards aryl-(4-aryl-4H-[1,2,4]triazole-3-yl)-amine from 1,3-diarylthiourea as urea mimetics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential: A Mechanistic Hypothesis for 1-Allyl-3-(4-butylphenyl)thiourea

A Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The diverse pharmacological landscape of thiourea derivatives has positioned them as a compelling scaffold in modern medicinal chemistry. This guide delves into the hypothetical mechanism of action of a novel compound, 1-Allyl-3-(4-butylphenyl)thiourea. Synthesizing data from analogous structures and established biological principles, we propose a dual-action hypothesis centered on anti-inflammatory and pro-apoptotic activities. We postulate that this compound exerts its effects through the modulation of key inflammatory signaling pathways, specifically the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and the suppression of the NF-κB signaling cascade. Concurrently, we hypothesize its engagement in the intrinsic apoptosis pathway via the activation of executioner caspases. This document provides a comprehensive framework for the experimental validation of this hypothesis, offering detailed protocols and a logical investigative workflow.

Introduction: The Promise of Thiourea Derivatives

Thiourea and its derivatives represent a privileged class of compounds in drug discovery, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] The structural versatility of the thiourea backbone (R-NH-C(S)-NH-R') allows for facile modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The hydrogen bonding capabilities of the thiourea moiety are crucial for its interaction with various biological targets, such as enzymes and receptors.[4] The subject of this guide, this compound, incorporates an allyl group, a feature often associated with enhanced biological activity in various therapeutic agents, and a 4-butylphenyl group, which increases the compound's lipophilicity, potentially enhancing its membrane permeability and interaction with hydrophobic binding pockets of target proteins. While direct mechanistic studies on this specific molecule are nascent, its structural components suggest a compelling potential for therapeutic intervention in diseases characterized by inflammation and aberrant cell survival, such as cancer and chronic inflammatory disorders.

Central Hypothesis: A Dual-Pronged Mechanism of Action

We hypothesize that this compound functions through a dual mechanism involving the concurrent suppression of pro-inflammatory pathways and the induction of apoptosis in pathological cells.

Hypothesis 1: Anti-inflammatory Activity via Inhibition of COX-2, 5-LOX, and the NF-κB Pathway.

We propose that this compound attenuates inflammatory responses by directly inhibiting the activity of key enzymes in the eicosanoid pathway, COX-2 and 5-LOX. Furthermore, we hypothesize that the compound suppresses the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), leading to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

Hypothesis 2: Pro-apoptotic Activity via Activation of the Intrinsic Apoptotic Pathway.

We postulate that in susceptible cells, such as cancer cells, this compound induces programmed cell death (apoptosis) through the activation of the intrinsic mitochondrial pathway. This is hypothesized to occur via the activation of executioner caspases, such as caspase-3 and caspase-7, leading to the orderly dismantling of the cell.

The following diagram illustrates the proposed signaling pathways modulated by this compound.

Caption: Hypothesized dual mechanism of action of this compound.

Experimental Validation: A Phased Approach

To systematically investigate our dual-action hypothesis, we propose a multi-tiered experimental approach, progressing from in vitro enzymatic and cell-based assays to in vivo models.

Phase 1: In Vitro Characterization of Anti-inflammatory Activity

This phase aims to confirm the direct inhibitory effects of this compound on key inflammatory enzymes and pathways.

-

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine the inhibitory potency and selectivity of the compound towards COX isoforms.

-

5-Lipoxygenase (5-LOX) Inhibition Assay: To assess the inhibitory effect on the production of leukotrienes.

-

NF-κB Reporter Assay: To quantify the inhibition of NF-κB transcriptional activity in a relevant cell line (e.g., HEK293T or macrophage-like cells).

-

Cytokine Production Assay: To measure the reduction in pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Phase 2: In Vitro Elucidation of Pro-apoptotic Mechanisms

This phase will investigate the compound's ability to induce apoptosis and delineate the underlying molecular pathway.

-

MTT or CellTiter-Glo® Assay: To determine the cytotoxic effects of the compound on various cancer cell lines.

-

Annexin V/Propidium Iodide Staining: To quantify the induction of apoptosis and distinguish it from necrosis.

-

Caspase-3/7 Activity Assay: To measure the activation of executioner caspases.

-

Mitochondrial Membrane Potential Assay: To assess the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Phase 3: In Vivo Validation of Therapeutic Efficacy

This phase will translate the in vitro findings to a relevant animal model of inflammation.

-

Carrageenan-Induced Paw Edema Model: A well-established acute inflammation model in rodents to evaluate the in vivo anti-inflammatory efficacy of the compound.[5][6][7]

The following diagram outlines the proposed experimental workflow.

Caption: Proposed experimental workflow for validating the mechanism of action.

Detailed Experimental Protocols

This section provides standardized, step-by-step protocols for the key experiments outlined in the validation workflow.

COX-2 Inhibition Assay (Fluorometric)

-

Reagent Preparation: Prepare COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme according to the manufacturer's instructions (e.g., Cayman Chemical, Cat# 701050 or Assay Genie, BN00777).[8][9]

-

Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Serially dilute the stock solution in COX Assay Buffer to obtain a range of test concentrations.

-

Assay Procedure:

-

Add 160 µl of Reaction Buffer, 10 µl of Heme, and 10 µl of COX-2 to each well of a 96-well plate.

-

Add 10 µl of the diluted compound or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µl of Arachidonic Acid to each well.

-

Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

NF-κB Luciferase Reporter Assay

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Compound Treatment and Stimulation:

-

After 24 hours of transfection, pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/ml) or LPS (1 µg/ml) for 6 hours.

-

-

Luciferase Assay:

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a percentage of the stimulated control.

Caspase-3/7 Activity Assay

-

Cell Culture and Treatment:

-

Seed a cancer cell line (e.g., MCF-7 or HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound for 24 hours.

-

-

Caspase-Glo® 3/7 Assay:

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Express the results as fold change in caspase activity compared to the vehicle-treated control.

Carrageenan-Induced Paw Edema in Rats

-

Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

-

Compound Administration: Administer this compound orally or intraperitoneally at various doses one hour before carrageenan injection. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: Inject 0.1 ml of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[6][7][13]

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Expected Outcomes and Interpretation

The successful validation of our hypothesis would be demonstrated by the following outcomes:

| Experiment | Expected Outcome | Interpretation |

| COX-2/5-LOX Inhibition Assays | Dose-dependent inhibition of COX-2 and 5-LOX activity with calculated IC₅₀ values. | The compound directly targets key enzymes in the inflammatory cascade. |

| NF-κB Reporter Assay | Dose-dependent reduction in TNF-α or LPS-induced NF-κB luciferase activity. | The compound suppresses a central inflammatory signaling pathway. |

| Caspase-3/7 Activity Assay | Dose-dependent increase in caspase-3/7 activity in cancer cells. | The compound induces apoptosis through the activation of executioner caspases. |

| Carrageenan-Induced Paw Edema | Significant reduction in paw edema in treated animals compared to the control group. | The compound exhibits in vivo anti-inflammatory efficacy. |

A comprehensive analysis of these results will provide a robust understanding of the mechanism of action of this compound and will be instrumental in guiding its further development as a potential therapeutic agent.

Conclusion

This technical guide presents a scientifically grounded hypothesis for the mechanism of action of this compound, proposing a dual role in modulating inflammation and apoptosis. The detailed experimental framework provided herein offers a clear and logical path for the validation of this hypothesis. The elucidation of its precise molecular targets and signaling pathways will be a critical step in unlocking the full therapeutic potential of this promising thiourea derivative and will contribute valuable knowledge to the field of medicinal chemistry and drug discovery.

References

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bowdish.ca [bowdish.ca]

- 3. indigobiosciences.com [indigobiosciences.com]

- 4. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 5. mdpi.com [mdpi.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Caspase 3/7 Activity [protocols.io]

- 12. promega.com [promega.com]

- 13. mdpi.com [mdpi.com]

The Ascendant Role of Thiourea Scaffolds in Modern Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Abstract

The thiourea motif, a structurally simple yet functionally versatile pharmacophore, has emerged as a cornerstone in contemporary drug discovery. Its unique electronic properties and hydrogen bonding capabilities have propelled the development of a vast and diverse library of derivatives with significant therapeutic potential. This in-depth technical guide provides a comprehensive overview of thiourea derivatives in medicinal chemistry, designed for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the mechanistic intricacies of their biological activities, and explore their burgeoning applications across a spectrum of diseases, from infectious agents to malignancies. This guide emphasizes the causal relationships behind experimental designs and the self-validating nature of the described protocols, ensuring a blend of theoretical knowledge and practical insight.

Introduction: The Thiourea Core - A Privileged Scaffold

Thiourea, the sulfur analogue of urea, possesses a unique chemical architecture that underpins its broad utility in medicinal chemistry.[1][2] The replacement of the oxygen atom with a less electronegative sulfur atom alters the electronic distribution and steric profile of the molecule, bestowing upon it distinct reactivity and biological interaction capabilities.[1] The thiourea functional group, characterized by the (R1R2N)(R3R4N)C=S formula, features two amine groups and a thiocarbonyl group, which can act as both hydrogen bond donors and acceptors.[3] This dual capacity facilitates robust interactions with a multitude of biological targets, including enzymes and receptors.[3] This inherent versatility has established thiourea and its derivatives as "privileged structures" in drug design, leading to their investigation in a wide array of therapeutic areas.[4]

Synthetic Strategies: Building the Thiourea Arsenal

The accessibility and modular nature of thiourea derivative synthesis are key drivers of their prevalence in drug discovery programs. Several reliable methods exist for their preparation, with the choice of route often dictated by the desired substitution pattern and the nature of the starting materials.[5][6]

The Isothiocyanate Route: A Workhorse Reaction

The most prevalent and versatile method for synthesizing N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.[3][7] This reaction is typically high-yielding and proceeds under mild conditions, allowing for the introduction of a wide variety of substituents on both nitrogen atoms.

Experimental Protocol: Synthesis of a Generic N,N'-Disubstituted Thiourea

-

Reactant Preparation: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer.

-

Isothiocyanate Addition: To the stirred solution, add the isothiocyanate (1.0 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired thiourea derivative.[8]

The causality behind this straightforward protocol lies in the high electrophilicity of the carbon atom in the isothiocyanate group, which is readily attacked by the nucleophilic amine. The reaction is often self-catalyzing and driven to completion by the formation of the stable thiourea linkage.

Alternative Synthetic Pathways

While the isothiocyanate route is dominant, other methods offer advantages in specific contexts. For instance, the reaction of amines with carbon disulfide in an aqueous medium provides a greener alternative for the synthesis of symmetrical and unsymmetrical thioureas.[6][7] Another approach involves the use of thiophosgene or its derivatives, though the toxicity of these reagents necessitates careful handling.[7]

Therapeutic Applications: A Multifaceted Pharmacological Profile

The structural diversity of thiourea derivatives translates into a broad spectrum of biological activities, making them valuable lead compounds in numerous therapeutic areas.[5][9]

Anticancer Agents

Thiourea derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against various cancer cell lines.[9][10] Their mechanisms of action are often multi-pronged, targeting key pathways involved in cancer progression.

-

Enzyme Inhibition: Many thiourea derivatives act as potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as protein tyrosine kinases (PTKs), receptor tyrosine kinases (RTKs), and DNA topoisomerases.[10] For example, certain thiourea-containing compounds have shown potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis.[11]

-

COX-2 Inhibition: Some thiourea derivatives bearing a sulfonamide moiety have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, a target implicated in inflammation and carcinogenesis.[12]

-

Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, potentially by arresting the cell cycle at specific phases.[9]

Table 1: Selected Thiourea Derivatives with Anticancer Activity

| Compound Class | Target Cancer Cell Line(s) | Reported IC50 Values | Reference |

| Bis-thiourea derivatives | Human leukemia cell lines | As low as 1.50 µM | [9] |

| Phosphonate thiourea derivatives | Pancreatic, prostate, and breast cancer cell lines | 3 to 14 µM | [9] |

| 1-aryl-3-(pyridin-2-yl) substituted thioureas | MCF-7 and SkBR3 breast cancer cells | 0.7 to 1.3 µM | [11] |

Antimicrobial and Antiviral Agents

The rise of drug-resistant pathogens has spurred the search for novel antimicrobial and antiviral agents, and thiourea derivatives have emerged as a promising class of compounds.[13][14]

-

Antibacterial Activity: Thiourea derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[13][15] Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.[16] Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups and lipophilic moieties can enhance antibacterial potency.[16]

-

Antifungal Activity: Several thiourea derivatives exhibit significant antifungal activity, for instance, against Saccharomyces cerevisiae.[1]

-

Antiviral Activity: Thiourea derivatives have been investigated for their antiviral properties, particularly against HIV.[17][18] Some compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a key enzyme in the HIV replication cycle.[18] Adamantylthiourea derivatives have also shown activity against the influenza virus.[19]

Enzyme Inhibitors

Beyond their anticancer and antimicrobial applications, thiourea derivatives are recognized as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[20][21]

-

Cholinesterase Inhibition: Some thiourea derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[20]

-

Lipoxygenase and Xanthine Oxidase Inhibition: Certain unsymmetrical thioureas have demonstrated inhibitory activity against lipoxygenase and xanthine oxidase, enzymes involved in inflammatory pathways and oxidative stress.[21][22]

Structure-Activity Relationships (SAR) and Drug Design

The ease of synthesis of thiourea derivatives allows for systematic structural modifications to explore and optimize their biological activity. SAR studies are crucial for identifying the key structural features that govern their potency and selectivity.[16][17]

For instance, in the context of antibacterial agents, studies have shown that:

-

The presence of a thiourea-phenyl system is often critical for activity.[16]

-

Electron-withdrawing groups like nitro and halo substituents on the aromatic rings can enhance activity.[16]

-

The nature and position of substituents on the phenyl rings significantly influence the inhibitory potency.

Workflow for SAR-Guided Drug Discovery of Thiourea Derivatives

Caption: A typical workflow for the structure-activity relationship (SAR)-guided discovery of thiourea-based drug candidates.

Future Perspectives and Conclusion

The journey of thiourea derivatives in medicinal chemistry is far from over. Their proven track record as a versatile and fruitful scaffold for drug discovery continues to inspire new research directions. Future efforts will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic targets and the use of computational tools for rational drug design will undoubtedly accelerate the translation of promising thiourea-based compounds from the laboratory to the clinic.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Novel Thiourea Derivatives Bearing Sulfonamide Moiety as Anticancer Agents Through COX-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]

- 15. benthamscience.com [benthamscience.com]

- 16. nanobioletters.com [nanobioletters.com]

- 17. Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New thiourea and 1,3-thiazolidin-4-one derivatives effective on the HIV-1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: A Validated Protocol for the Purification of 1-Allyl-3-(4-butylphenyl)thiourea

Abstract

This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of 1-Allyl-3-(4-butylphenyl)thiourea, a compound of interest in medicinal chemistry and materials science. Thiourea derivatives are widely investigated for a range of biological activities, and their purity is paramount for generating accurate, reproducible data in preclinical studies and ensuring the integrity of material applications.[1] The primary purification method detailed is single-solvent recrystallization, a technique chosen for its efficiency and scalability in yielding high-purity crystalline solids. This guide explains the causality behind each experimental step, from solvent selection to final purity verification, and includes a comprehensive framework for troubleshooting. The protocol is designed to be self-validating through integrated analytical checkpoints, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic analysis (NMR, IR).

Introduction and Scientific Principle

This compound belongs to the N,N'-disubstituted thiourea class of compounds. These molecules are versatile scaffolds in drug discovery, known to exhibit a wide array of biological activities.[1] The presence of the allyl group and the substituted phenyl ring suggests potential applications as enzyme inhibitors or as precursors for more complex heterocyclic systems. For any of these applications, the presence of unreacted starting materials (e.g., 4-butylaniline and allyl isothiocyanate) or side-products can lead to erroneous biological data or unpredictable material properties. Therefore, achieving high purity is a critical, non-negotiable step in its preparation.

The purification strategy outlined here leverages the fundamental principles of crystallization.[2] The ideal purification solvent will exhibit a significant differential in solubility for the target compound at elevated versus ambient temperatures.[3] Specifically, this compound should be highly soluble in a minimal amount of boiling solvent but sparingly soluble at or below room temperature. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble upon cooling (retained in the mother liquor).[3] Ethanol has been identified as a suitable solvent for many thiourea derivatives, offering a good balance of these properties.[4]

Materials and Reagents

-

Crude this compound

-

Ethanol (Reagent grade or higher)

-

Deionized Water

-

Activated Charcoal (decolorizing carbon, if needed)

-

Silica gel 60 F254 TLC plates

-

HPLC grade acetonitrile and water

-

Glassware: Erlenmeyer flasks (various sizes), Buchner funnel, filter flask, graduated cylinders, beaker, glass stirring rod

-

Equipment: Hot plate with magnetic stirring capability, vacuum source, melting point apparatus, analytical balance, rotary evaporator (optional), HPLC system, NMR spectrometer, FT-IR spectrometer.

Experimental Protocol: Purification by Recrystallization

This protocol is optimized for purifying the crystalline solid product obtained from the reaction of 4-butylaniline and allyl isothiocyanate.[5]

Step 1: Solvent System Selection and Rationale

The crucial first step is selecting an appropriate solvent.[3] Based on the polarity of the target molecule and established protocols for similar thioureas, an ethanol/water mixture or isopropanol/water are excellent starting points.[4][6] For this protocol, we will proceed with ethanol.

-

Causality: Ethanol is a polar protic solvent capable of forming hydrogen bonds with the N-H groups of the thiourea. The butylphenyl and allyl groups provide nonpolar character, resulting in moderate solubility at room temperature but significantly increased solubility at elevated temperatures—the ideal characteristic for recrystallization.

Step 2: Dissolution of the Crude Product

-

Place the crude this compound into an appropriately sized Erlenmeyer flask.

-

Add a minimal volume of ethanol. Begin heating the mixture on a hot plate with gentle swirling or magnetic stirring.

-

Continue to add small portions of hot ethanol until the solid just completely dissolves, creating a saturated solution.

-

Expert Insight: It is critical to use the minimum amount of hot solvent necessary for dissolution. Using an excessive volume will significantly decrease the final yield as more product will remain in the mother liquor upon cooling.[3]

-

Step 3: Decolorization and Hot Filtration (Conditional)

If the hot solution is colored due to high-molecular-weight impurities, a decolorization step is necessary.

-

Remove the flask from the heat and add a small amount (spatula tip) of activated charcoal.

-

Reheat the solution to boiling for 2-3 minutes.

-

Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Causality: Activated charcoal has a high surface area that adsorbs colored impurities. This step must be performed quickly and with heated glassware to prevent the desired product from prematurely crystallizing on the filter paper.[3]

-

Step 4: Crystallization

-

Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

-

Observe the formation of crystals. Slow cooling is essential for the growth of large, well-formed crystals, which tend to exclude impurities more effectively.[2]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.[3]

Step 5: Isolation and Washing of Crystals

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]

-

Wash the crystals on the filter with a small amount of ice-cold ethanol.

-

Trustworthiness: Washing with cold solvent is a self-validating step. It removes any residual mother liquor (which contains the soluble impurities) without significantly redissolving the purified product.[3] Repeat this wash 2-3 times.

-

Step 6: Drying

-

Allow the crystals to air-dry on the filter by drawing air through them for several minutes.

-

Transfer the crystals to a watch glass for further air drying or place them in a desiccator under vacuum until a constant weight is achieved. The final product should be a white to off-white crystalline solid.

Purity Assessment and Characterization

Post-purification analysis is mandatory to validate the success of the protocol.

| Parameter | Pre-Purification (Crude) | Post-Purification (Expected) | Purpose |

| Appearance | Off-white to yellowish solid | White crystalline solid | Visual indicator of purity. |

| TLC Analysis | Multiple spots | Single, well-defined spot | Qualitative check for impurities.[7] |

| Melting Point | Broad range, depressed | Sharp range (e.g., 2-3 °C) | Purity indicator; impurities broaden and depress the melting point.[8] |

| HPLC Purity | Typically 85-95% | >98% | Quantitative purity determination.[9] |

| Yield | N/A | Typically 70-90% | Measures the efficiency of the recrystallization process. |

Analytical Methods

-

Thin-Layer Chromatography (TLC):

-

Mobile Phase: 30% Ethyl Acetate in Hexane.

-

Visualization: UV lamp (254 nm).

-

Procedure: Spot the crude material and the purified product side-by-side on a TLC plate. The purified sample should show a single spot with no trace of the impurity spots seen in the crude lane.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 70:30 Acetonitrile:Water.[10]

-

Detection: UV at 254 nm.

-

Result: A single major peak should be observed, with the area percent representing the purity.

-

-

Spectroscopic Confirmation:

-

¹H-NMR & ¹³C-NMR: The spectra of the purified product should be clean, with chemical shifts and integration values consistent with the structure of this compound. Key signals include those for the allyl group, the butyl chain, the aromatic protons, and the N-H protons.[11][12][13][14]

-

FT-IR: Characteristic peaks for N-H stretching, C=S stretching, and aromatic C-H bonds should be present.[8]

-

Workflow Visualization and Troubleshooting

The following diagram illustrates the complete workflow from crude product to a fully characterized, high-purity compound.

Caption: Workflow for the purification and validation of this compound.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Oiling Out | Solvent is too nonpolar; product is melting before dissolving; cooling is too rapid. | Re-heat to dissolve the oil, add a small amount of a more polar co-solvent (e.g., water), and allow to cool more slowly. |

| No Crystals Form | Solution is not saturated (too much solvent); supersaturation. | Try scratching the inside of the flask with a glass rod. If that fails, add a seed crystal or remove some solvent via evaporation and re-cool. |

| Low Yield | Too much solvent used; premature crystallization during hot filtration; incomplete precipitation. | Ensure minimal solvent is used. Ensure filtration apparatus is pre-heated. Increase cooling time in the ice bath. |

| Product is Still Impure | Impurity has similar solubility to the product. | A second recrystallization may be necessary. Alternatively, consider purification by column chromatography over silica gel. |

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 3. benchchem.com [benchchem.com]

- 4. US3188312A - New process for the preparation of thiourea derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. hplc of thiourea - Chromatography Forum [chromforum.org]

- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]

Application Note: Protocols for Evaluating the Antimicrobial Efficacy of 1-Allyl-3-(4-butylphenyl)thiourea

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating the urgent discovery and development of new classes of antimicrobial agents.[1][2] Thiourea derivatives have emerged as a versatile and promising pharmacophore, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4][5]

This application note focuses on 1-Allyl-3-(4-butylphenyl)thiourea , a specific derivative that has demonstrated significant antimicrobial potential. Notably, research has highlighted its excellent activity against Mycobacterium species, with reported Minimum Inhibitory Concentration (MIC) values as low as 0.09 µg/mL.[6] This potent activity suggests a valuable candidate for further investigation, particularly in the context of challenging pathogens.

The purpose of this document is to provide researchers, microbiologists, and drug development professionals with a comprehensive set of robust, validated protocols for the systematic evaluation of the antimicrobial properties of this compound. The methodologies described herein are grounded in international standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7]

Scientific Rationale: The Thiourea Pharmacophore in Antimicrobial Action

Thiourea derivatives are characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. The biological activity of these compounds can be finely tuned by modifying the substituents on the nitrogen atoms. The structure of this compound incorporates an allyl group and a 4-butylphenyl group, which are critical to its bioactivity.

Potential Mechanisms of Action: The antimicrobial effects of thiourea derivatives are believed to be multifactorial. Key proposed mechanisms include:

-

Enzyme Inhibition: A primary mode of action is the inhibition of essential bacterial enzymes. Studies on similar thiourea compounds suggest they can target DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair, leading to bacterial cell death.[3]

-

Disruption of Cell Wall Integrity: Some derivatives have been shown to interfere with cell wall synthesis. For this compound, its high potency against Mycobacterium suggests a possible interaction with the fatty acid transport system, thereby disrupting the biosynthesis of mycolic acid—a unique and essential component of the mycobacterial cell wall.[1][6]

-

Metabolic Disruption: Recent evidence indicates that certain thiourea derivatives can disrupt critical metabolic pathways, such as NAD+/NADH homeostasis, leading to a breakdown in cellular energy production and redox balance.[1]

The following workflow provides a strategic approach to characterizing the antimicrobial profile of this compound.

Figure 1: Recommended experimental workflow for antimicrobial evaluation.

Essential Materials and Reagents

Equipment:

-

Biosafety cabinet (Class II)

-

Autoclave

-

Incubator (35-37°C)

-

Spectrophotometer or nephelometer

-

Micropipettes and sterile tips

-

96-well sterile, flat-bottom microtiter plates

-

Sterile petri dishes (90 mm or 150 mm)

-

Sterile glass tubes and flasks

-

Vortex mixer

-

Plate reader (optional, for automated reading)

Reagents & Consumables:

-

Test Compound: this compound

-

Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA). For fastidious organisms, supplement as required (e.g., with blood for Streptococci).

-

Bacterial Strains:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

-

Mycobacterium species (e.g., Mycobacterium smegmatis as a BSL-2 model)

-

-

Control Antibiotics: Ciprofloxacin, Vancomycin, Isoniazid (for Mycobacteria)

-

Inoculum Preparation: 0.5 McFarland turbidity standard, sterile saline (0.85% NaCl)

-

Consumables: Sterile cotton swabs, sterile paper disks (6 mm), sterile serological pipettes.

Compound Preparation and Handling

4.1 Stock Solution Preparation Causality: A high-concentration, sterile stock solution is essential for accurate serial dilutions and to minimize the volume of solvent added to the assays. DMSO is commonly used for its ability to dissolve a wide range of organic compounds.

-

Accurately weigh 10 mg of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of 100% DMSO to achieve a stock concentration of 10 mg/mL (10,000 µg/mL).

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

4.2 Safety Precautions Trustworthiness: Adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not be available, data from related thiourea compounds indicate potential hazards.

-

Handling: Always handle the compound in a chemical fume hood or biosafety cabinet.[8]

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses.[9]

-

Toxicity: Thiourea derivatives can be toxic if swallowed. Avoid creating dust or aerosols.[8][10] In case of accidental exposure, consult the relevant institutional safety guidelines.

-

Disposal: Dispose of all contaminated materials and solutions according to institutional and local regulations for chemical waste.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol quantitatively determines the lowest concentration of the test compound that inhibits visible microbial growth, adhering to CLSI guidelines.[7][11]

Step 1: Inoculum Preparation

-

From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism using a sterile loop.

-

Suspend the colonies in a tube of sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] Use this suspension within 15 minutes to ensure bacterial viability.[13]

Step 2: Plate Preparation and Serial Dilution

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., if the highest final concentration is 128 µg/mL, add 100 µL of a 256 µg/mL working solution in CAMHB).

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.

-

Continue this serial dilution across the plate from well 2 to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

Step 3: Inoculation and Controls

-

Dilute the 0.5 McFarland bacterial suspension 1:100 in CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL.

-

Inoculate wells 1 through 11 with 50 µL of this diluted bacterial suspension. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

-

Set up controls:

-

Well 11 (Growth Control): Contains 50 µL of CAMHB and 50 µL of the inoculum. This well must show turbidity for the assay to be valid.

-

Well 12 (Sterility Control): Contains 100 µL of sterile CAMHB only. This well must remain clear.

-

Positive Control: A separate row or plate should be run using a known antibiotic (e.g., Ciprofloxacin) to validate the susceptibility of the test organism.

-

Figure 2: Example 96-well plate layout for MIC determination.

Step 4: Incubation and MIC Reading

-

Cover the plate with a lid or an adhesive seal.

-

Incubate at 35-37°C for 16-20 hours in ambient air.

-

Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[14]

Protocol 2: Agar Disk Diffusion Assay

This qualitative method, based on EUCAST guidelines, is excellent for initial screening and observing zones of growth inhibition.[15]

-

Prepare Inoculum: Prepare a 0.5 McFarland standardized bacterial suspension as described in Protocol 1, Step 1.

-

Inoculate Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension. Press the swab firmly against the inside wall of the tube to remove excess liquid.[13] Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[16]

-

Apply Disks: Allow the plate surface to dry for 3-5 minutes. Using sterile forceps, place sterile 6 mm paper disks onto the agar surface. Apply a known amount (e.g., 10 µL) of the test compound at a specific concentration onto each disk. Also apply a solvent control (DMSO) disk and a positive control antibiotic disk.

-

Incubate: Invert the plates and incubate at 35-37°C for 16-20 hours. Ensure plates are incubated within 15 minutes of disk application.[13]

-

Measure Zones: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. A larger zone diameter indicates greater sensitivity of the organism to the compound.

Protocol 3: Time-Kill Kinetic Assay

This assay provides critical pharmacodynamic information, differentiating between bactericidal (killing) and bacteriostatic (inhibiting) activity.[17][18]

Step 1: Preparation

-

Prepare a mid-logarithmic phase culture of the test organism in CAMHB with a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Prepare flasks containing this bacterial suspension and add this compound at concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).

-

Include a growth control flask containing no compound.

Step 2: Time-Course Sampling

-

Incubate all flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.[17]

Step 3: Viable Cell Counting (CFU Determination)

-

Perform 10-fold serial dilutions of each aliquot in sterile saline.

-

Plate 100 µL from appropriate dilutions onto MHA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

Step 4: Data Analysis

-

Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

-

Interpretation:

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison and analysis.

Table 1: Example MIC Data Summary for this compound

| Test Microorganism | Gram Stain | Compound MIC (µg/mL) | Positive Control | Control MIC (µg/mL) |

|---|---|---|---|---|

| S. aureus ATCC 29213 | Positive | 4 | Vancomycin | 1 |

| E. coli ATCC 25922 | Negative | 16 | Ciprofloxacin | 0.015 |

| P. aeruginosa ATCC 27853 | Negative | 32 | Ciprofloxacin | 0.5 |

| M. smegmatis mc²155 | N/A (Acid-Fast) | 0.25 | Isoniazid | 0.125 |

References

- 1. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 3. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis Antimicrobial and Anticancer Evaluation of 1-Aryl-5-(o-methoxyphenyl)-2-S-benzyl Isothiobiurets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. cgspace.cgiar.org [cgspace.cgiar.org]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. EUCAST disk diffusion method | PDF [slideshare.net]

- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. emerypharma.com [emerypharma.com]

- 18. benchchem.com [benchchem.com]

- 19. nelsonlabs.com [nelsonlabs.com]

Application Notes & Protocols: Investigating 1-Allyl-3-(4-butylphenyl)thiourea as a Novel Enzyme Inhibitor

Prepared by: Gemini, Senior Application Scientist

Abstract

Thiourea derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including significant potential as enzyme inhibitors.[1][2] Their structural features, particularly the reactive thiocarbonyl group and two amino groups, enable diverse interactions with biological targets, making them attractive scaffolds for drug discovery.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a specific unsymmetrical thiourea, 1-Allyl-3-(4-butylphenyl)thiourea (CAS No. 902637-62-1), as a potential enzyme inhibitor.[4] We present detailed protocols for its synthesis and characterization, followed by robust, high-throughput compatible in vitro assays for screening its inhibitory activity against two clinically relevant enzymes: tyrosinase and urease. Furthermore, we outline the essential steps for kinetic analysis to elucidate the mechanism of inhibition, a critical step in understanding the compound's structure-activity relationship and therapeutic potential.

Introduction: The Rationale for Investigating Thiourea Derivatives

The thiourea scaffold is a privileged structure in medicinal chemistry, found in various commercial drugs and bioactive molecules.[5] These compounds have demonstrated a wide array of pharmacological effects, including anticancer, antioxidant, and antimicrobial activities.[2][3] A key aspect of their biological profile is their ability to inhibit various enzymes by interacting with the enzyme's active site or allosteric sites.[1][3] The sulfur atom can coordinate with metal ions in metalloenzymes, while the N-H groups can form critical hydrogen bonds.[1][6]

This compound combines several features that make it a compelling candidate for an enzyme inhibitor:

-

The Thiourea Core: Provides the primary functionality for enzyme interaction.

-

The Allyl Group: Introduces a reactive olefinic moiety and can influence lipophilicity and binding orientation.

-

The 4-butylphenyl Group: A significant lipophilic substituent that can enhance membrane permeability and hydrophobic interactions within an enzyme's binding pocket.

This guide focuses on two well-established enzyme targets where thiourea derivatives have shown promise:

-

Tyrosinase (EC 1.14.18.1): A copper-containing enzyme that is the rate-limiting step in melanin biosynthesis.[7][8] Its inhibitors are highly sought after in the cosmetics industry for treating hyperpigmentation and in the food industry to prevent enzymatic browning.[7][9]

-

Urease (EC 3.5.1.5): A nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[10] It is a critical virulence factor for pathogens like Helicobacter pylori and contributes to the formation of infectious urinary stones, making its inhibition a valuable therapeutic strategy.[10][11]

Synthesis and Characterization of this compound

A reliable synthesis and rigorous characterization are foundational to any study. The most common method for preparing unsymmetrical thioureas is the reaction of an amine with an appropriate isothiocyanate.[12]

Synthetic Protocol

Principle: This synthesis involves a nucleophilic addition of 4-butylaniline to allyl isothiocyanate. The reaction is typically straightforward and proceeds in a suitable solvent at room temperature.

Materials:

-

4-butylaniline

-

Allyl isothiocyanate

-

Acetonitrile (or Dichloromethane)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-butylaniline (1.0 eq) in acetonitrile (30 mL).

-

Add allyl isothiocyanate (1.05 eq) to the solution dropwise at room temperature while stirring.

-

Continue stirring the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Once the reaction is complete, reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Expected spectral data, based on similar structures, would include:[13][14]

-

¹H-NMR: Signals corresponding to the aromatic protons of the butylphenyl ring, the aliphatic protons of the butyl and allyl groups, and the two N-H protons.

-

¹³C-NMR: A characteristic peak for the C=S carbon typically appears in the 180 ppm region, along with signals for the aromatic and aliphatic carbons.[13]

-

FT-IR (cm⁻¹): Characteristic peaks for N-H stretching (around 3200-3400), C=S stretching (around 1250-1350), and C=O stretching (around 1670-1680) if it were an acylthiourea.[14]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Synthesis Workflow Diagram

References